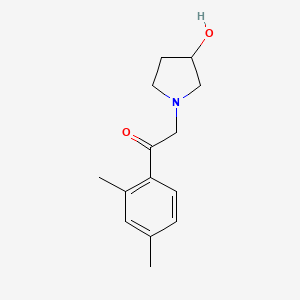
1-(2,4-Dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,4-Dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1408130-66-4, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C16H23N2O, with a molecular weight of approximately 259.37 g/mol. Its structure consists of a dimethylphenyl group linked to a pyrrolidine derivative, which contributes to its biological activity.
Biological Activity Overview
Pharmacological Properties:
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects: Preliminary studies suggest that the compound may influence neurotransmitter systems similar to traditional antidepressants.
- Cognitive Enhancement: Its structural components suggest potential interactions with acetylcholine receptors, which could enhance cognitive functions.
- Analgesic Properties: There are indications that it may have pain-relieving effects, potentially useful in treating chronic pain conditions.
The biological activity is likely mediated through several mechanisms:
- Receptor Modulation: The hydroxypyrrolidine moiety may interact with neurotransmitter receptors, particularly those involved in mood regulation and cognition.
- Inhibition of Enzymatic Activity: The compound could inhibit enzymes associated with neurotransmitter breakdown, thereby increasing their availability in the synaptic cleft.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Mood enhancement | |
| Cognitive Enhancement | Improved memory and learning | |
| Analgesic | Reduction in pain perception |
Case Study: Antidepressant Effects
In a controlled study involving animal models, this compound was administered to assess its impact on depressive behaviors. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant-like effects.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Bioavailability | Moderate |
| Half-life | ~4 hours |
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)7-10)14(17)9-15-6-5-12(16)8-15/h3-4,7,12,16H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIULOSMOZYEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2CCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















